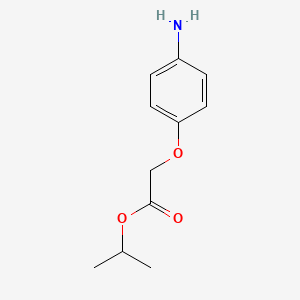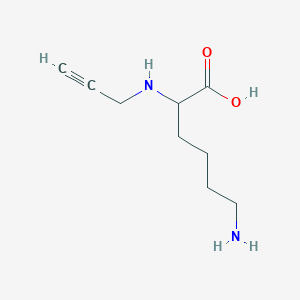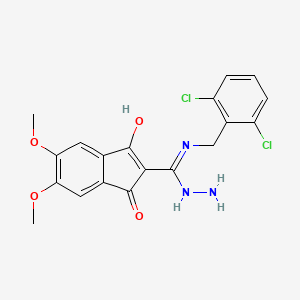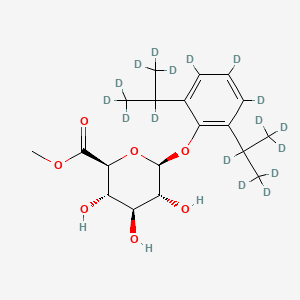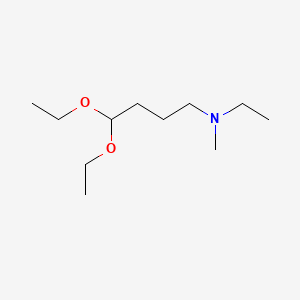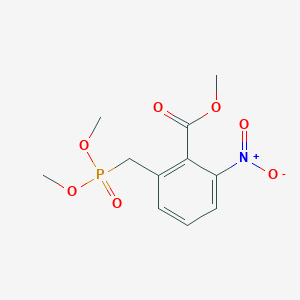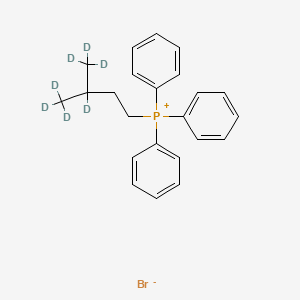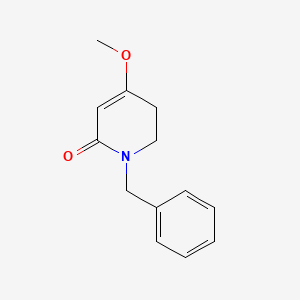
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one is a heterocyclic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The structure of this compound includes a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a methoxy group at the fourth position, which contributes to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 4-methoxy-2,3-dihydropyridin-6-one under acidic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product. Industrial production methods often employ catalytic hydrogenation and other advanced techniques to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of tetrahydropyridine derivatives. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide and potassium tert-butoxide are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which have significant applications in medicinal chemistry
Applications De Recherche Scientifique
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, such as cardiovascular disorders and neurological conditions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, it can influence cellular signaling and function. Additionally, the compound may interact with other proteins and enzymes, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-methoxy-2,3-dihydropyridin-6-one can be compared with other similar compounds, such as:
1,4-Dihydropyridine: Known for its use as a calcium channel blocker in the treatment of hypertension.
1,2,3,6-Tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease.
1-Benzyl-4-methyl-5-alkoxy-1,2,3,6-tetrahydropyridine: Used as an intermediate in the synthesis of pharmaceuticals
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
1-benzyl-4-methoxy-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-16-12-7-8-14(13(15)9-12)10-11-5-3-2-4-6-11/h2-6,9H,7-8,10H2,1H3 |
Clé InChI |
OZYBRPXXOVTANQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)N(CC1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


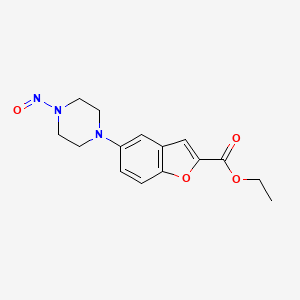
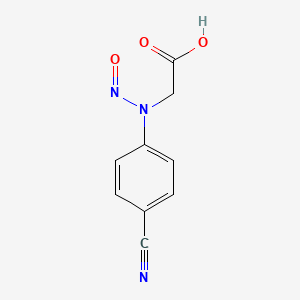
![4-amino-N-[6-methyl-1-(4-pyrrol-1-ylanilino)isoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861992.png)
